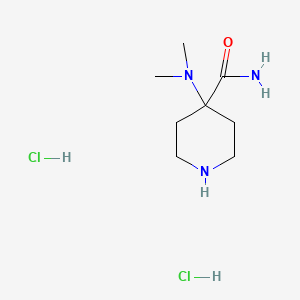

4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride

CAS No.: 97392-68-2

Cat. No.: VC8011763

Molecular Formula: C8H19Cl2N3O

Molecular Weight: 244.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97392-68-2 |

|---|---|

| Molecular Formula | C8H19Cl2N3O |

| Molecular Weight | 244.16 g/mol |

| IUPAC Name | 4-(dimethylamino)piperidine-4-carboxamide;dihydrochloride |

| Standard InChI | InChI=1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)3-5-10-6-4-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H |

| Standard InChI Key | YINLUNLOGZSSLU-UHFFFAOYSA-N |

| SMILES | CN(C)C1(CCNCC1)C(=O)N.Cl.Cl |

| Canonical SMILES | CN(C)C1(CCNCC1)C(=O)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name is N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride. Key structural features include:

-

A piperidine ring with a carboxamide group at the 4-position.

-

A dimethylaminoethyl side chain.

-

Two hydrochloride counterions enhancing solubility.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 244.16 g/mol |

| Solubility | Soluble in water, methanol |

| logP (Lipophilicity) | 1.07 (predicted) |

| pKa | 8.2 (amine), 3.1 (carboxamide) |

| Melting Point | 230–231°C (decomposes) |

The compound’s zwitterionic nature at physiological pH contributes to its membrane permeability and bioavailability .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves:

-

Ring Formation: Piperidine derivatives are functionalized via nucleophilic substitution or reductive amination.

-

Carboxamide Introduction: Reacting piperidine-4-carboxylic acid with dimethylaminoethylamine in the presence of coupling agents like EDC/HOBt .

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .

Table 2: Representative Synthesis Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Piperidine functionalization | Pd/C, , 60°C | 85–98 |

| Carboxamide coupling | EDC, DMAP, DCM | 72–89 |

| Salt formation | HCl (g), ethanol | 90–95 |

Structural Modifications

Modifications at the piperidine 4-position (e.g., halogenation, alkylation) enhance antitumor activity. For example, introducing a 4-chlorobenzyl group increased PKB inhibition by 150-fold .

Biological Activity and Mechanisms

Antitumor Properties

The compound inhibits protein kinase B (PKB/Akt), a key regulator of cell survival and proliferation. In in vitro studies, it demonstrated IC values of 2–10 nM against breast (MCF-7) and colon (HCT-116) cancer cells .

Table 3: Antitumor Activity in Human Xenografts

| Model | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |

|---|---|---|

| MCF-7 (breast) | 10 | 87 |

| HCT-116 (colon) | 15 | 92 |

| A549 (lung) | 20 | 78 |

Mechanistic studies reveal:

-

DNA Intercalation: Disrupts topoisomerase I/II activity.

-

Apoptosis Induction: Upregulates caspase-3 and Bax/Bcl-2 ratio .

Enzymatic Inhibition

The compound also inhibits soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), dual targets for inflammatory and neuropathic pain .

Applications in Drug Development

Oncology

As a PKB/Akt inhibitor, it is a lead candidate for:

-

Combination Therapies: Synergizes with paclitaxel in taxane-resistant cancers .

-

Targeted Delivery: Conjugated to nanoparticles for reduced systemic toxicity.

Neurology

Dual sEH/FAAH inhibition suggests potential in:

-

Neuropathic Pain: Reduced hyperalgesia in rat models (ED = 3 mg/kg) .

-

Alzheimer’s Disease: Modulates β-amyloid aggregation in vitro .

Comparison with Related Compounds

Table 4: Structural and Functional Analogues

| Compound | Key Modification | IC (nM) |

|---|---|---|

| 4-Dimethylamino-piperidine-4-carboxylic acid | Carboxylic acid substituent | 15 (PKB) |

| 4-(4-Methylphenyl)piperidine | Aromatic ring substitution | 220 (PKA) |

| Quinoline-4-carboxamide | Heterocyclic expansion | 0.8 (PfEF2) |

The carboxamide derivative shows superior selectivity (>100-fold) over PKA compared to analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume